molecular formula C8H3IO3 B1296295 4-Iodoisobenzofuran-1,3-dione CAS No. 28418-88-4

4-Iodoisobenzofuran-1,3-dione

Cat. No. B1296295
CAS RN: 28418-88-4
M. Wt: 274.01 g/mol
InChI Key: SKHCDRLTAOLKHQ-UHFFFAOYSA-N
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Description

4-Iodoisobenzofuran-1,3-dione, also known as 3-Iodophthalic anhydride, is a chemical compound with the molecular formula C8H3IO3 . It has a molecular weight of 274.01 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Iodoisobenzofuran-1,3-dione consists of an isobenzofuran core with an iodine atom attached to the 4-position . The InChI code for the compound is 1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H .


Physical And Chemical Properties Analysis

4-Iodoisobenzofuran-1,3-dione is a solid at room temperature . It has a boiling point of 85-87°C . The compound has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Catalyst in Synthesis Reactions

4-Iodoisobenzofuran-1,3-dione is utilized as a starting material in various synthesis reactions due to its reactive properties. It serves as a key precursor in the carbonylative cyclization of o-iodobenzoic acid with primary amines and carbon monoxide to produce N-substituted phthalimides. This process is catalyzed by a polymer-supported palladium–N-heterocyclic carbene complex, showcasing its efficiency, heterogeneity, and reusability (Khedkar et al., 2012).

Chemodivergent Annulations

Another application involves Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes. This method leverages 4-Iodoisobenzofuran-1,3-dione derivatives to access synthetically important tricyclic and tetracyclic N-heterocycles. These reactions occur under operationally simple conditions, providing a variety of functional group tolerances and yielding moderate to excellent outcomes. It exemplifies the compound's role in enabling the formation of complex molecular architectures (Nunewar et al., 2021).

Microwave-Assisted Synthesis

The compound is also involved in microwave-assisted synthesis processes. For instance, an efficient one-pot condensation involving 4-Iodoisobenzofuran-1,3-dione, under microwave irradiation, leads to the formation of various derivatives. This method demonstrates the compound's versatility in facilitating rapid and efficient chemical transformations (Sun et al., 2012).

Advanced Material Synthesis

Furthermore, 4-Iodoisobenzofuran-1,3-dione is utilized in the synthesis of advanced materials with unique properties. For example, its derivatives are used in creating molecular solids that exhibit multiple state emissions, challenging conventional photophysical rules. This application underscores its contribution to developing new materials with potential for optical and electronic devices (Wu et al., 2020).

Green Chemistry Applications

In green chemistry, 4-Iodoisobenzofuran-1,3-dione derivatives are synthesized using environmentally benign methods. These methods emphasize the compound's role in sustainable chemistry, illustrating its use in reactions that are not only efficient but also minimize environmental impact. This includes the synthesis of dihydrobenzofuran-4(5H)-ones from dimethylfuran and 1,3-cyclohexanediones, showcasing an innovative approach to chemical synthesis that aligns with green chemistry principles (Asta et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

4-iodo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHCDRLTAOLKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300160
Record name 3-Iodophthalic anhydride
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Molecular Weight

274.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodoisobenzofuran-1,3-dione

CAS RN

28418-88-4
Record name 3-Iodophthalic anhydride
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Record name NSC 135150
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Record name 28418-88-4
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Record name 3-Iodophthalic anhydride
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Synthesis routes and methods I

Procedure details

3-Iodophthalic acid (4.00 g, 13.7 mmol) was dissolved in anhydrous acetic acid, and the solution was stirred at 145° C. for 1 hour. The solvent of the reaction mixture was evaporated under reduced pressure and the residue was purified by slurry using diisopropylether to obtain 3-iodophthalic acid anhydride (3.6 g, yield 96%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-iodophthalic acid (0.9 g, 3.08 mmol) in acetic anhydride (5 mL) was heated to reflux under nitrogen overnight. After cooling, the solvent was removed in vacuo and the residue purified by trituration with ethanol to give 4-iodo-2-benzofuran-1,3-dione (0.55 g, 65%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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